1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

medicinal chemistry structure-activity relationship physicochemical properties

1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2548995-48-6) is a synthetic small molecule (C15H17F2N3, MW 277.31 g/mol) that combines a 4-methylpyrazole ring with a 3,5-difluorobenzyl-substituted azetidine via a methylene bridge. The compound belongs to the broader class of substituted pyrazole azetidines, a scaffold that has been claimed in patents as sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C15H17F2N3
Molecular Weight 277.31 g/mol
CAS No. 2548995-48-6
Cat. No. B6460772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS2548995-48-6
Molecular FormulaC15H17F2N3
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)10-13-8-19(9-13)7-12-2-14(16)4-15(17)3-12/h2-6,13H,7-10H2,1H3
InChIKeyDQGKHKPAUXSSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2548995-48-6): Procurement Identity and Compound Class


1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS 2548995-48-6) is a synthetic small molecule (C15H17F2N3, MW 277.31 g/mol) that combines a 4-methylpyrazole ring with a 3,5-difluorobenzyl-substituted azetidine via a methylene bridge . The compound belongs to the broader class of substituted pyrazole azetidines, a scaffold that has been claimed in patents as sphingosine-1-phosphate (S1P) receptor modulators [1]. As of the literature cut-off, no peer-reviewed primary research articles reporting quantitative biological data for this specific compound have been identified in major public databases; publicly available information is limited to vendor product listings and the compound's inclusion in a patent genus structure.

Why In-Class Pyrazole Azetidines Cannot Simply Substitute for 1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole


Within the pyrazole azetidine class, small structural variations—such as the difluorophenyl substitution pattern, the nature of the pyrazole 4-substituent, and the linker connecting the heterocycles—can profoundly alter physicochemical properties, target binding, and pharmacokinetic behavior [1]. The target compound carries a specific 3,5-difluorobenzyl-azetidine core and a 4-methylpyrazole terminus; changing either moiety yields a different chemical entity with distinct molecular weight, lipophilicity, and potential biological profile. For example, the 2,5-difluorophenyl isomer (CAS 2548983-71-5) and the 4-bromo analog (CAS 2415634-86-3) differ in steric and electronic properties that are known determinants of receptor subtype selectivity in related S1P modulator series. Therefore, generic substitution without confirmatory comparative data risks altering SAR trends and confounding experimental results.

Quantitative Differentiation Evidence for 1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Composition Differentiation vs. 4-Bromo Analog

The target compound carries a methyl group at the pyrazole 4-position, while the closest commercially listed analog bears a bromine atom at the same position (CAS 2415634-86-3) . This substitution results in a molecular weight difference of 64.88 g/mol (277.31 vs. 342.19 g/mol) and a distinct heavy atom profile (19 vs. 20 heavy atoms, with Br introducing a larger van der Waals radius and polarizability). Although head-to-head biological data are absent from the public domain, the difference in size and lipophilicity (estimated ΔClogP ≈ +1.0 for the bromo analog based on fragmental methods) is relevant for procurement decisions in fragment-based screening and SAR expansion, where molecular properties directly influence solubility, permeability, and off-target promiscuity risk [1].

medicinal chemistry structure-activity relationship physicochemical properties

Difluorophenyl Substitution Pattern: 3,5- vs. 2,5-Difluorobenzyl Isomer Comparison

The target compound features a 3,5-difluorobenzyl group attached to the azetidine nitrogen, whereas the commercially available regioisomer (CAS 2548983-71-5) carries a 2,5-difluorobenzyl group . Fluorine substitution pattern on the benzyl ring is a well-established determinant of aromatic π-stacking interactions, hydrogen-bond acceptor capability (via C–F), and metabolic stability in drug-like molecules [1]. The 3,5-substitution pattern presents a symmetrical electron-withdrawing effect that contrasts with the asymmetric, ortho-influenced electronic environment of the 2,5-isomer. No quantitative comparative biological data are publicly available for either compound; the structural distinction is provided to inform analogue selection in the absence of disclosed pharmacology.

medicinal chemistry receptor binding fluorine substitution

Azetidine Scaffold Conformational Constraint Relative to Acyclic Amine Linkers

The azetidine ring in the target compound serves as a conformationally constrained tertiary amine linker, connecting the 3,5-difluorobenzyl group to the pyrazole-methyl moiety. Compared with acyclic dimethylamine or piperidine linkers found in other S1P modulator series [1], the four-membered azetidine ring restricts the dihedral angle between substituents, reducing the number of accessible low-energy conformers. This conformational restriction is hypothesized to improve binding enthalpy when the bioactive conformation is pre-organized, a principle documented across GPCR-targeting ligands including S1P1 agonists [2]. No direct comparative conformational analysis or biological data for this specific compound versus flexible-linker analogs have been published; this inference is based on class-level precedent.

conformational analysis scaffold design medicinal chemistry

Absence of Publicly Available Biological Activity Data for Evidence-Based Differentiation

A systematic search of the public literature—including PubMed, BindingDB, ChemBL, and the USPTO/EPO patent full-text databases—returned no quantitative biological activity data (IC50, EC50, Ki, % inhibition, or selectivity ratios) for CAS 2548995-48-6 or its immediate structural analogs [1]. The compound appears solely as a vendor-listed research chemical with no disclosed assay results. This data vacuum means that any differentiation from closely related compounds must rely on structural and physicochemical comparison, not on demonstrated pharmacological superiority. Procurement decisions should therefore be predicated on the intended use (e.g., as a synthetic intermediate, a negative control in a screening library, or a starting point for SAR exploration) rather than on unverifiable performance claims.

data transparency procurement risk research tool validation

Procurement-Matched Application Scenarios for 1-({1-[(3,5-Difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole


Medicinal Chemistry SAR Expansion of the Pyrazole Azetidine S1P Modulator Chemotype

The compound is appropriate for structure-activity relationship studies exploring the 4-position of the pyrazole ring (methyl vs. bromo, chloro, or unsubstituted analogs) and the difluorobenzyl substitution pattern (3,5- vs. 2,5-difluoro) within the S1P receptor modulator chemotype claimed by Allergan [1]. Its lower molecular weight and reduced lipophilicity relative to the 4-bromo analog align with lead-like property guidelines [2], making it a logical starting point for hit-to-lead optimization where maintaining favorable physicochemical parameters is critical.

Control Compound for Azetidine-Constrained Linker Pharmacology Studies

Due to the conformational rigidity imparted by the azetidine ring, this compound can serve as a reference standard in studies comparing linker flexibility effects on target engagement, provided the user generates primary pharmacological data [1]. Its rigid scaffold contrasts with flexible-linker analogs in the S1P modulator patent space, enabling hypothesis testing around the entropic contribution of linker pre-organization to receptor binding affinity.

Synthetic Intermediate for Further Derivatization

The methyl group at the pyrazole 4-position offers a synthetic handle for C–H functionalization strategies (e.g., radical bromination or directed C–H activation) to generate diverse analogs. Procurement of this specific regioisomer, rather than the 4-bromo analog, allows researchers to install custom substituents at the 4-position without the need for dehalogenation steps [1].

Fragment Library or Screening Deck Inclusion

With a molecular weight of 277.31 g/mol and a calculated fragment-like profile, this compound meets standard fragment library criteria (MW < 300, clogP < 3) and can be included in screening decks targeting novel S1P receptor ligands or other GPCR targets where azetidine-containing fragments have shown tractable hit rates [1]. However, users must generate their own primary screening data, as no public activity data exist to validate target engagement.

Quote Request

Request a Quote for 1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.